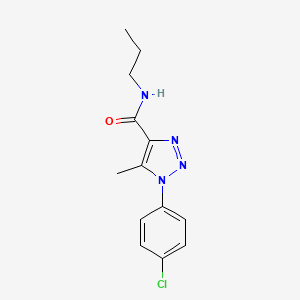
N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Vue d'ensemble
Description
N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDB, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. MDB belongs to the class of benzodioxine derivatives and has been synthesized using various methods.
Mécanisme D'action
N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its pharmacological effects by binding to specific targets in the body. In the case of dopamine receptors, N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide binds to the receptor and inhibits the binding of dopamine, leading to a decrease in dopamine signaling. In the case of cancer cells, N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide induces apoptosis by activating the caspase pathway, leading to cell death.
Biochemical and Physiological Effects:
N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of dopamine binding, induction of apoptosis, and inhibition of cancer cell growth. Additionally, N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have low toxicity, making it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments, including its high yield synthesis method, low toxicity, and potential application in various research fields. However, one limitation of using N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its high cost, which could limit its widespread use in research.
Orientations Futures
There are several future directions associated with N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, including the development of new drugs based on the N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide scaffold, further investigation into its mechanism of action, and optimization of its pharmacological properties. Additionally, N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide could potentially be used in combination with other drugs to enhance their efficacy and reduce side effects.
Applications De Recherche Scientifique
N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown potential application in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the binding of dopamine to its receptor, which could potentially lead to the development of new drugs for the treatment of Parkinson's disease. In cancer research, N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy. In drug discovery, N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been used as a scaffold for the development of new drugs with improved pharmacological properties.
Propriétés
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-9-13(20-2)4-5-14(11)18-17(19)12-3-6-15-16(10-12)22-8-7-21-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUZSQSHQGDLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-isopropoxyphenyl){1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4675795.png)
![N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4675799.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4675816.png)
![2-{2-[(cyclohexylmethyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4675819.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazole](/img/structure/B4675827.png)
![2-[8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B4675829.png)
![4-methyl-N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4675837.png)
![2-[(4-ethylphenoxy)acetyl]-N-(2-ethylphenyl)hydrazinecarboxamide](/img/structure/B4675838.png)
![3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B4675846.png)
![N-(3-{N-[(2-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B4675851.png)


![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4675890.png)
![5,6-dimethyl-2-[(3-methylbenzyl)thio]-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4675897.png)